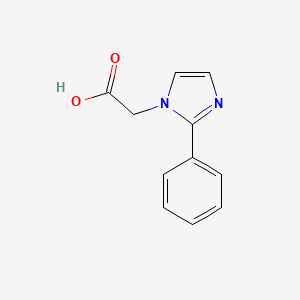

2-(2-Phenyl-1H-imidazol-1-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(2-Phenyl-1H-imidazol-1-yl)acetic acid” is a compound with the CAS Number: 842958-44-5 and a molecular weight of 202.21 . It is also known as an endogenous metabolite .

Synthesis Analysis

Imidazole, the core structure of this compound, was first synthesized by glyoxal and ammonia . The synthesis of imidazole derivatives has been widely studied due to their broad range of chemical and biological properties .Molecular Structure Analysis

The molecular structure of “2-(2-Phenyl-1H-imidazol-1-yl)acetic acid” consists of an imidazole ring attached to a phenyl group and an acetic acid group . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Physical And Chemical Properties Analysis

“2-(2-Phenyl-1H-imidazol-1-yl)acetic acid” is a solid substance . It has a molecular weight of 202.21 . More specific physical and chemical properties are not available in the sources.Applications De Recherche Scientifique

Synthesis and Structural Analysis

2-(1H-imidazol-1-yl)acetic acid derivatives have been synthesized and characterized, providing insights into their complex structures and coordination modes. For instance, triphenyltin and tricyclohexyltin derivatives of 2-(1H-imidazol-1-yl)acetate exhibit different coordination modes, with one forming a polymeric chain structure and the other displaying a macrocyclic tetranuclear structure (Gan & Tang, 2011). This highlights the compound's potential in developing materials with unique properties.

Chemical Reactivity and Compound Formation

The reactivity of related compounds has been explored, leading to the synthesis of novel structures with potential therapeutic applications. For example, the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates yields novel compounds that could be further investigated for medicinal uses (Klásek et al., 2010).

Fluorescence Properties for Sensing Applications

A study on the fluorescence properties of a related compound, 2-(5-((3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxyphenyl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, revealed its selective quenching effect with Co2+, indicating its potential as a Co2+ fluorescent chemical sensor (Li Rui-j, 2013).

Corrosion Inhibition

Imidazolium-based compounds have shown significant corrosion inhibition performance on mild steel, with one study revealing an inhibition efficiency of 96.08% at low concentrations. This suggests their applicability in protecting metals from corrosion, which is crucial in various industries (Srivastava et al., 2017).

Green Chemistry Applications

Imidazol-1-yl-acetic acid has been introduced as an efficient and recyclable green bifunctional organocatalyst for the synthesis of 1,8-dioxooctahydroxanthenes under solvent-free conditions. Its water solubility and ease of recovery make it an environmentally friendly catalyst for organic synthesis (Nazari et al., 2014).

Safety And Hazards

Orientations Futures

Imidazole and its derivatives have become important synthons in the development of new drugs . Given the broad range of biological activities exhibited by imidazole derivatives, “2-(2-Phenyl-1H-imidazol-1-yl)acetic acid” and similar compounds may have potential applications in various therapeutic areas .

Propriétés

IUPAC Name |

2-(2-phenylimidazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-10(15)8-13-7-6-12-11(13)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDMXDZDPSAAPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN2CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10389818 |

Source

|

| Record name | (2-Phenyl-1H-imidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Phenyl-1H-imidazol-1-yl)acetic acid | |

CAS RN |

842958-44-5 |

Source

|

| Record name | (2-Phenyl-1H-imidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B1351491.png)

![5-[1-(4-methoxyphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1351508.png)

![[2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid](/img/structure/B1351534.png)